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4-Chloro-3-fluoro-5-nitrobenzoic acid Documentation Hub

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  • Product: 4-Chloro-3-fluoro-5-nitrobenzoic acid
  • CAS: 1804879-14-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-3-fluoro-5-nitrobenzoic Acid

Introduction: A Molecule of Untapped Potential 4-Chloro-3-fluoro-5-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. While specific research on the 4-chloro-3-fluoro-5-nitro isomer is not extensively docum...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Untapped Potential

4-Chloro-3-fluoro-5-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. While specific research on the 4-chloro-3-fluoro-5-nitro isomer is not extensively documented in publicly available literature, its chemical persona can be expertly inferred from the well-characterized behaviors of its close isomers, such as 2-chloro-4-fluoro-5-nitrobenzoic acid and 3-chloro-4-fluoro-5-nitrobenzoic acid.[1][2] These molecules are of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of electron-withdrawing groups—a halogen (chlorine), a highly electronegative fluorine atom, and a potent nitro group—on a benzoic acid framework creates a unique electronic environment. This environment governs the compound's reactivity, making it a valuable building block for the synthesis of complex heterocyclic systems and novel pharmaceutical agents.[3] The presence of chloro, fluoro, and nitro groups is known to enhance the biological activity of compounds, making derivatives of this acid promising candidates for drug discovery programs.

This guide provides a comprehensive technical overview of the anticipated chemical and physical properties of 4-chloro-3-fluoro-5-nitrobenzoic acid, drawing on established principles of organic chemistry and data from its isomers. We will delve into its structural and electronic characteristics, predict its spectroscopic signatures, explore its reactivity, and provide essential safety and handling protocols to empower researchers in their scientific pursuits.

Physicochemical Properties: A Quantitative Overview

The physical properties of 4-chloro-3-fluoro-5-nitrobenzoic acid are dictated by its molecular structure. The presence of a carboxylic acid group suggests the ability to form strong intermolecular hydrogen bonds, likely resulting in a high melting point and a crystalline solid state at room temperature. The high degree of halogenation and the presence of a nitro group contribute to a relatively high molecular weight and density. Solubility is expected to be limited in water but greater in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[4]

Below is a table summarizing the predicted and known physicochemical properties of 4-chloro-3-fluoro-5-nitrobenzoic acid and its related isomers for a comparative analysis.

Property4-Chloro-3-fluoro-5-nitrobenzoic acid (Predicted)2-Chloro-4-fluoro-5-nitrobenzoic acid3-Chloro-4-fluoro-5-nitrobenzoic acid4-Chloro-2-fluoro-5-nitrobenzoic acid
CAS Number Not available114776-15-7[1]132992-43-9[2]35112-05-1[5]
Molecular Formula C₇H₃ClFNO₄C₇H₃ClFNO₄[1]C₇H₃ClFNO₄C₇H₃ClFNO₄[6]
Molecular Weight 219.55 g/mol 219.55 g/mol [1]219.55 g/mol 219.6 g/mol [6]
Appearance White to off-white crystalline powderWhite powder[7]White powder[8]-
Melting Point >150 °C146-150 °C[7]--
Boiling Point >350 °C (Predicted)364 °C (Predicted)[7]--
Solubility Soluble in methanol, DMSOSoluble in methanol[4][9]--

Structural Elucidation: A Spectroscopic Roadmap

Predicting the spectroscopic data for 4-chloro-3-fluoro-5-nitrobenzoic acid allows for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the benzene ring are coupled to each other and will also show coupling to the fluorine atom. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (δ >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carboxyl carbon will be the most downfield signal (around 165-170 ppm). The aromatic carbons will have chemical shifts influenced by the strong electron-withdrawing effects of the chloro, fluoro, and nitro substituents. The carbons directly attached to these groups will show characteristic chemical shifts and coupling constants (for C-F coupling).

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, likely a doublet of doublets due to coupling with the two neighboring aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • A broad O-H stretch from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.

  • A sharp C=O stretch from the carboxylic acid carbonyl group around 1700-1725 cm⁻¹.

  • Asymmetric and symmetric N-O stretches from the nitro group, appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-Cl and C-F stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 219.55 g/mol . A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be observed. Fragmentation will likely involve the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and halogen atoms.

Reactivity and Synthetic Utility: A Chemist's Perspective

The chemical reactivity of 4-chloro-3-fluoro-5-nitrobenzoic acid is dominated by the strong deactivating nature of the chloro, fluoro, and nitro substituents on the aromatic ring. These electron-withdrawing groups make the benzene ring highly electron-deficient and thus resistant to electrophilic aromatic substitution. Conversely, the ring is activated towards nucleophilic aromatic substitution (SₙAr).

The chlorine and fluorine atoms are potential leaving groups in SₙAr reactions. The nitro group, being a powerful activating group for SₙAr, will facilitate the displacement of the halogens by nucleophiles. The relative positions of the substituents will dictate the regioselectivity of these reactions.

The carboxylic acid group can undergo standard transformations such as esterification, conversion to an acid chloride, and amide formation.[10]

Illustrative Reaction Pathway: Nucleophilic Aromatic Substitution

Caption: A generalized workflow for a Nucleophilic Aromatic Substitution (SₙAr) reaction.

Experimental Protocol: Synthesis of a Related Isomer

Synthesis of 3-Chloro-4-fluoro-5-nitro-benzoic acid [8]

Materials:

  • 3-chloro-4-fluorobenzoic acid

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice-cold water

  • Round bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a round bottom flask, dissolve 3-chloro-4-fluorobenzoic acid (2.50 g, 14.32 mmol) in sulfuric acid (10 ml).

  • Slowly add nitric acid (0.91 mL, 21.48 mmol) to the mixture while stirring.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to 100 °C and continue stirring for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and dry to obtain 3-chloro-4-fluoro-5-nitro-benzoic acid.

This protocol highlights the typical conditions required for the nitration of a deactivated aromatic ring.

Safety and Handling: A Researcher's Responsibility

As with any chemical compound, proper safety precautions must be observed when handling 4-chloro-3-fluoro-5-nitrobenzoic acid and its isomers. Based on the safety data for related compounds, it is expected to be a hazardous substance.[1][9]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

  • P264: Wash skin thoroughly after handling.[9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

  • Use a fume hood to minimize inhalation of dust or vapors.

In case of exposure, seek immediate medical attention.

Logical Flow of Synthetic Steps

Synthesis_Flow A Starting Material: Substituted Fluorobenzoic Acid B Nitration with Mixed Acid (H2SO4/HNO3) A->B Step 1 C Reaction Quenching (Ice Water) B->C Step 2 D Isolation and Purification (Filtration) C->D Step 3 E Final Product: Chlorofluoronitrobenzoic Acid D->E Step 4

Caption: A simplified workflow for the synthesis of a chlorofluoronitrobenzoic acid.

Conclusion

4-Chloro-3-fluoro-5-nitrobenzoic acid, while not extensively studied, represents a promising scaffold for the development of new chemical entities in various fields. By understanding the fundamental principles of its chemistry, inferred from its well-characterized isomers, researchers can unlock its synthetic potential. This guide provides a solid foundation for further investigation and application of this intriguing molecule.

References

  • Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Google Patents.
  • Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • WIPO Patentscope. WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. [Link]

  • WIPO Patentscope. WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. [Link]

  • PubChem. 2-Chloro-4-fluoro-5-nitrobenzoic Acid. [Link]

  • ACS Publications. 4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. [Link]

  • Quora. How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene?[Link]

  • Chemsrc. 2-Chloro-4-fluoro-5-nitrobenzoic acid. [Link]

  • ResearchGate. Novel green synthesis of o-nitrobenzoic acid by oxidation of o-nitrotoluene with substituted iron porphyrins. [Link]

  • SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

  • Google Patents. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.
  • Quora. How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. [Link]

  • SDI. 4-Chloro-3-Nitro Benzoic Acid. [Link]

  • Organic Syntheses. p-NITROBENZOIC ACID. [Link]

  • ResearchGate. Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. [Link]

  • Advent Chembio. 4-Chloro-3-nitro-5-sulfamoylbenzoic acid. [Link]

  • Google Patents. The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Eureka | Patsnap. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. [Link]

  • SIELC Technologies. 4-Chloro-3-nitro-5-sulphamoylbenzoic acid. [Link]

  • PubChem. 3-Chloro-4-nitrobenzoic acid. [Link]

  • PubChemLite. 3-chloro-4-fluoro-5-nitrobenzoic acid (C7H3ClFNO4). [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

Sources

Exploratory

theoretical properties of halogenated nitrobenzoic acids

Title: Electronic Architecture and Reactivity of Halogenated Nitrobenzoic Acids: A Mechanistic Guide for Scaffold Design Executive Summary Halogenated nitrobenzoic acids represent a class of "push-pull" aromatic scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Electronic Architecture and Reactivity of Halogenated Nitrobenzoic Acids: A Mechanistic Guide for Scaffold Design

Executive Summary Halogenated nitrobenzoic acids represent a class of "push-pull" aromatic scaffolds critical to modern drug discovery. Characterized by the synergistic presence of a strong electron-withdrawing nitro group (


) and a halogen leaving group (

), these molecules serve as high-value electrophiles in Nucleophilic Aromatic Substitution (

) and precursors for aniline-based pharmacophores. This guide analyzes their theoretical electronic properties, acidity trends, and synthetic utility, providing a validated roadmap for their application in medicinal chemistry.

Electronic Architecture & Acidity Profiles

The reactivity of halogenated nitrobenzoic acids is governed by the interplay between Inductive (


)  and Resonance (

)
effects.
  • The Carboxyl Anchor: The

    
     group is electron-withdrawing, but its acidity is heavily modulated by the ring substituents.
    
  • The Nitro Amplifier: The

    
     group is a strong deactivator. When located ortho or para to the halogen, it stabilizes the negative charge in reaction intermediates via resonance.[1][2][3]
    
  • The Halogen Modulator: Halogens exert a strong

    
     effect (increasing acidity) but a weak 
    
    
    
    effect. In
    
    
    reactions, the high electronegativity of Fluorine makes it the superior leaving group (unlike
    
    
    ) because it maximally stabilizes the transition state.
Visualizing Electronic Distribution

The following diagram illustrates the electron density shifts that define the molecule's reactivity.

ElectronicEffects cluster_legend Effect Type Core Benzene Ring Carboxyl Carboxyl (-COOH) Acidity modulated by Ortho-effect Core->Carboxyl  pKa Modulation   Nitro Nitro Group (-NO2) Strong (-R, -I) Activates Ring for Nu- Attack Nitro->Core  Electron Withdrawal   Halogen Halogen (-X) Inductive Withdrawal (-I) Leaving Group Halogen->Core  Inductive Pull   Inductive Inductive (-I) Resonance Resonance (-R)

Caption: Vector map of electron density withdrawal. The nitro and halogen groups synergistically deplete ring electron density, increasing acidity and susceptibility to nucleophilic attack.

Comparative Acidity ( ) Data

The "Ortho Effect" is pronounced in these systems. Substituents at the 2-position (ortho) sterically force the carboxyl group out of planarity with the ring, disrupting conjugation and enhancing acidity (lowering


).
CompoundSubstituent Position

(approx. aq)
Electronic Rationale
Benzoic Acid -4.20Baseline reference.
4-Nitrobenzoic acid Para3.44

and

effect of Nitro stabilizes carboxylate.
2-Nitrobenzoic acid Ortho2.17Ortho Effect : Steric inhibition of resonance + strong

.
4-Chlorobenzoic acid Para3.99Weak

effect of Chlorine.
2-Chloro-4-nitrobenzoic acid Ortho-Cl, Para-NO2~1.9 - 2.1 Synergistic acidity: Ortho-Cl steric effect + Para-NO2 withdrawal.

Reactivity Profile: The Mechanism

For drug development, the primary utility of these scaffolds is the Nucleophilic Aromatic Substitution (


) . Unlike aliphatic substitution, the bond breaking of the C-Halogen bond is not the rate-determining step.

The Mechanism:

  • Attack: Nucleophile attacks the carbon bearing the halogen.[1]

  • Meisenheimer Complex: Formation of a resonance-stabilized anionic intermediate. The nitro group is essential here to delocalize the negative charge.

  • Restoration: Loss of the halide ion restores aromaticity.[1][2]

Reactivity Order:


.
Why? Fluorine's high electronegativity makes the ring carbon more electrophilic, accelerating the initial attack (rate-limiting step).

SNAr_Mechanism Reactants Reactants (Halonitrobenzoic Acid + Nu-) TS1 Transition State 1 (High Energy) Reactants->TS1  Nucleophilic Attack   note Rate Determining Step: Nucleophilic Attack (Favored by F > Cl) Intermediate Meisenheimer Complex (Resonance Stabilized by NO2) TS1->Intermediate  Formation of Anionic Sigma Complex   Products Substituted Product + Halide Leaving Group Intermediate->Products  Elimination of Halide (Aromatization)  

Caption: The Addition-Elimination pathway (


). The stability of the Meisenheimer Complex (green) determines the feasibility of the reaction.

Experimental Protocol: Synthesis of 4-Amino-2-Chlorobenzoic Acid

This protocol demonstrates the selective reduction of the nitro group while retaining the halogen—a common requirement in generating aniline intermediates for coupling reactions (e.g., amide bond formation).

Objective: Selective reduction of 2-chloro-4-nitrobenzoic acid to 4-amino-2-chlorobenzoic acid. Challenge: Avoid dehalogenation (loss of Cl) which can occur with standard Pd/C hydrogenation.

Validated Methodology (Ag/MMT Catalysis)

Based on catalytic transfer hydrogenation principles [1].

Reagents:

  • Substrate: 2-Chloro-4-nitrobenzoic acid (1.0 eq)

  • Reductant: Sodium Borohydride (

    
    ) (10.0 eq)
    
  • Catalyst: Silver nanoparticles on Montmorillonite (Ag/MMT) (1.0 wt%)

  • Solvent: Methanol/Isopropanol[4]

  • Base: KOH (1.5 eq)

Step-by-Step Workflow:

  • Catalyst Activation:

    • Suspend

      
       and Montmorillonite clay in methanol.
      
    • Add

      
       (1 mmol) at room temperature (RT) and stir for 2 hours.
      
    • Observation: Solution turns dark/grey indicating Ag(0) formation. Filter and wash the Ag/MMT catalyst.[4][5][6]

  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-chloro-4-nitrobenzoic acid (0.1 mmol) and KOH (0.15 mmol) in isopropanol (3 mL).

    • Add the activated Ag/MMT catalyst (50 mg).[4]

  • Execution:

    • Stir vigorously at RT.

    • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[4][7] The starting material (

      
      ) will disappear, replaced by the amine product (
      
      
      
      , fluorescent under UV).
    • Reaction Time: Typically 2–4 hours.

  • Work-up (Self-Validating Step):

    • Filter off the catalyst (can be recycled).

    • Acidify filtrate to pH 4–5 with dilute HCl. Precipitate formation confirms product generation.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water if discoloration (oxidation) is observed.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Chloro-4-nitrobenzoic acid Reaction Reaction Phase Solvent: IPA, Base: KOH Temp: RT Start->Reaction CatPrep Prepare Ag/MMT Catalyst (AgNO3 + NaBH4) CatPrep->Reaction Monitor Monitor (TLC/HPLC) Check for disappearance of Nitro peak Reaction->Monitor Workup Work-up 1. Filter Catalyst 2. Acidify to pH 4-5 3. Extract (EtOAc) Monitor->Workup Complete Final Product: 4-Amino-2-chlorobenzoic acid (Solid, ~99% Purity) Workup->Final

Caption: Operational workflow for the chemoselective reduction of the nitro group, preserving the halogen scaffold.

Structural Characterization

When validating these compounds, rely on the following spectroscopic signatures:

  • IR Spectroscopy:

    • C=O Stretch: 1680–1700

      
       (Carboxylic acid dimer).
      
    • NO2 Asymmetric Stretch: ~1530

      
      .
      
    • NO2 Symmetric Stretch: ~1350

      
      .
      
  • 1H NMR (DMSO-d6):

    • Protons ortho to the nitro group are highly deshielded (shift downfield to

      
       8.0–8.5 ppm).
      
    • The carboxylic proton is often broad or invisible depending on water content, typically

      
       11–13 ppm.
      

References

  • BenchChem. (2025).[4][5][7] Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. Retrieved from

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from

  • Cengage. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Leveraging 4-Chloro-3-fluoro-5-nitrobenzoic Acid as a Versatile Scaffold in Solid-Phase Synthesis

Abstract This technical guide provides a comprehensive overview of the strategic application of 4-Chloro-3-fluoro-5-nitrobenzoic acid in solid-phase organic synthesis (SPOS). This highly functionalized aromatic scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the strategic application of 4-Chloro-3-fluoro-5-nitrobenzoic acid in solid-phase organic synthesis (SPOS). This highly functionalized aromatic scaffold presents a unique opportunity for the construction of diverse molecular libraries. Its distinct electronic and steric properties, arising from the strategically placed chloro, fluoro, and nitro substituents, allow for sequential and regioselective chemical transformations. We will explore the fundamental principles governing its reactivity and provide detailed, field-tested protocols for its immobilization, on-resin functionalization via nucleophilic aromatic substitution (SNAr), and subsequent chemical modification, culminating in the cleavage of the final product from the solid support. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel small molecules and peptidomimetics.

Introduction: The Strategic Value of 4-Chloro-3-fluoro-5-nitrobenzoic Acid

4-Chloro-3-fluoro-5-nitrobenzoic acid is a poly-functionalized aromatic building block with significant potential in combinatorial chemistry and library synthesis. Its utility stems from the orthogonal reactivity of its constituent functional groups:

  • Carboxylic Acid: Serves as the primary handle for immobilization onto amine-functionalized solid supports through stable amide bond formation.

  • Electron-Withdrawing Nitro Group: Powerfully activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), facilitating the displacement of the halogen substituents.

  • Halogen Substituents (Chloro and Fluoro): Act as leaving groups in SNAr reactions. The differential reactivity between chlorine and fluorine can potentially be exploited for selective, stepwise functionalization under carefully controlled conditions.

  • Reducible Nitro Group: Post-SNAr, the nitro group can be readily reduced to an aniline, which provides a new reactive vector for further diversification (e.g., acylation, sulfonylation, or participation in cyclization reactions).

This combination of features enables a "build-and-diversify" strategy directly on the solid phase, where the core scaffold is first established and then elaborated in subsequent synthetic steps. Solid-phase synthesis offers significant advantages by simplifying purification to mere filtration and washing steps, and by allowing the use of excess reagents to drive reactions to completion.[1][2]

Physicochemical Properties

A summary of the key properties of 4-Chloro-3-fluoro-5-nitrobenzoic acid is provided below.

PropertyValueReference
IUPAC Name 4-chloro-3-fluoro-5-nitrobenzoic acid[3]
Molecular Formula C₇H₃ClFNO₄[3]
Molecular Weight 219.55 g/mol [4]
CAS Number 118828489[3]
Appearance Typically an off-white to pale yellow solidInferred
Monoisotopic Mass 218.97346 Da[3]

Core Workflow: A Three-Stage Diversification Strategy

The use of 4-Chloro-3-fluoro-5-nitrobenzoic acid in SPOS can be conceptualized as a three-stage workflow. This process allows for the creation of a library of compounds from a single immobilized scaffold.

G cluster_0 Stage 1: Immobilization cluster_1 Stage 2: Diversification via SNAr cluster_2 Stage 3: Further Functionalization & Cleavage Resin Amine Resin (e.g., Rink Amide) Coupling Amide Bond Formation (HATU/DIPEA) Resin->Coupling Scaffold 4-Chloro-3-fluoro- 5-nitrobenzoic acid Scaffold->Coupling Immobilized Resin-Bound Scaffold Coupling->Immobilized SNAr Nucleophilic Aromatic Substitution (SNAr) Immobilized->SNAr To Stage 2 Nucleophile Nucleophile 1 (R¹-NH₂) Nucleophile->SNAr Diversified1 Resin-Bound Intermediate SNAr->Diversified1 Reduction Nitro Group Reduction (SnCl₂·2H₂O) Diversified1->Reduction To Stage 3 Reduced Resin-Bound Amine Reduction->Reduced Acylation Acylation with R²-COCl or other electrophile Reduced->Acylation FinalProduct Final Resin-Bound Product Acylation->FinalProduct Cleavage Acidolytic Cleavage (TFA Cocktail) FinalProduct->Cleavage Purified Purified Small Molecule Cleavage->Purified

Figure 1: A three-stage workflow for library synthesis using the 4-Chloro-3-fluoro-5-nitrobenzoic acid scaffold.

Detailed Experimental Protocols

Safety First: Always consult the Safety Data Sheet (SDS) before handling any chemical. 4-Chloro-3-fluoro-5-nitrobenzoic acid and related compounds may be irritating to the skin, eyes, and respiratory tract.[5][6][7][8] Handle all reagents, especially coupling agents, TFA, and organic solvents, inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Immobilization of the Scaffold onto Rink Amide Resin

This protocol details the coupling of the carboxylic acid to an amine-functionalized resin, establishing the foundational amide linkage. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is recommended due to its high efficiency and low rates of racemization.[9]

Materials:

  • Rink Amide MBHA Resin (100-200 mesh)

  • 4-Chloro-3-fluoro-5-nitrobenzoic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the Rink Amide resin (1.0 eq, e.g., 0.2 mmol) in the synthesis vessel. Wash and swell the resin by adding DMF (5 mL) and agitating gently for 30 minutes. Drain the DMF. Repeat this step twice.

  • Fmoc Deprotection (if applicable): If starting with Fmoc-protected Rink Amide resin, treat with 20% piperidine in DMF (5 mL) for 10 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.[10]

  • Preparation of Activation Solution: In a separate vial, dissolve 4-Chloro-3-fluoro-5-nitrobenzoic acid (3.0 eq) and HATU (2.9 eq) in DMF (3 mL).

  • Activation and Coupling: Add DIPEA (6.0 eq) to the activation solution and vortex briefly. Immediately add this solution to the swollen, deprotected resin.

  • Reaction: Agitate the reaction mixture at room temperature for 4-6 hours.

  • Reaction Monitoring: To confirm the completion of the coupling, perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

  • Washing: Once the reaction is complete, drain the reaction solution. Wash the resin extensively with DMF (5x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under a stream of nitrogen and then under high vacuum for at least 2 hours.

Protocol 2: On-Resin Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the displacement of one of the halogen atoms by a primary amine. The nitro group strongly activates the ortho and para positions, making this reaction efficient.[11] The choice of which halogen is displaced may depend on the nucleophile and reaction conditions, though fluorine is typically more labile than chlorine in SNAr.

Materials:

  • Immobilized scaffold resin from Protocol 1

  • Primary amine of choice (R¹-NH₂)

  • DIPEA or another non-nucleophilic base

  • Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Swelling: Swell the resin from Protocol 1 in the chosen reaction solvent (e.g., DMSO) for 30 minutes.

  • Reaction Mixture: In a separate vial, prepare a solution of the primary amine (5.0 - 10.0 eq) and DIPEA (5.0 - 10.0 eq) in DMSO.

  • Reaction: Add the amine solution to the swollen resin. Heat the reaction vessel to 60-80 °C and agitate for 12-24 hours.

  • Washing: After cooling to room temperature, drain the reaction mixture. Wash the resin thoroughly with DMSO (3x), DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents.

  • Drying: Dry the resin under a stream of nitrogen.

Figure 2: General schematic of the on-resin SNAr reaction. Note: Placeholder images would be replaced by actual chemical structures.

Protocol 3: On-Resin Nitro Group Reduction

This protocol converts the electron-withdrawing nitro group into a versatile amine, which can be used for subsequent acylation or other diversification reactions. Tin(II) chloride is a classic and effective reagent for this transformation on solid supports.

Materials:

  • Resin from Protocol 2

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • DMF

Procedure:

  • Resin Swelling: Swell the resin from Protocol 2 in DMF for 30 minutes.

  • Reaction Mixture: Prepare a solution of SnCl₂·2H₂O (10.0 eq) in DMF. Note: The solution may be cloudy.

  • Reaction: Add the tin chloride solution to the resin and agitate at room temperature for 6-12 hours.

  • Washing: Drain the reaction mixture. Wash the resin thoroughly with DMF (5x), a 5% DIPEA in DMF solution (3x, to neutralize any residual acid and coordinate with tin salts), DMF (3x), DCM (3x), and MeOH (3x).

  • Confirmation: A positive Kaiser test (blue beads) will confirm the successful generation of the free amine.

Protocol 4: Final Acylation and Cleavage from Resin

This final step involves acylating the newly formed amine and then cleaving the final product from the solid support. The cleavage cocktail simultaneously removes the molecule from the resin and deprotects acid-labile side-chain protecting groups.

Materials:

  • Resin from Protocol 3

  • Acid chloride or activated carboxylic acid (R²-COX)

  • DIPEA

  • DMF

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Acylation:

    • Swell the resin from Protocol 3 in DMF.

    • Add a solution of the desired electrophile (e.g., an acid chloride, 5.0 eq) and DIPEA (5.0 eq) in DMF.

    • Agitate for 2-4 hours at room temperature.

    • Wash the resin with DMF (5x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.

  • Cleavage:

    • Place the final, dried resin in a reaction vessel.

    • Add the freshly prepared cleavage cocktail (e.g., 5 mL for a 0.2 mmol scale synthesis).

    • Agitate at room temperature for 2-3 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate into a clean conical tube.

    • Concentrate the TFA filtrate under a stream of nitrogen to about 10% of its original volume.

    • Precipitate the crude product by adding it dropwise to a large volume of ice-cold diethyl ether.

    • Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash twice.

  • Purification:

    • Dry the crude product under vacuum.

    • Characterize the product using LC-MS and purify via preparative HPLC.

Summary of Reaction Conditions

The following table summarizes the typical conditions for each key step in the workflow. Researchers should optimize these conditions based on the specific substrates used.

StepKey ReagentsEquivalents (vs. Resin Loading)SolventTemp.Time
Immobilization Acid, HATU, DIPEA3.0 / 2.9 / 6.0DMFRT4-6 h
SNAr R¹-NH₂, DIPEA5.0 - 10.0DMSO / NMP60-80 °C12-24 h
Nitro Reduction SnCl₂·2H₂O10.0DMFRT6-12 h
Final Acylation R²-COCl, DIPEA5.0 / 5.0DMFRT2-4 h
Cleavage TFA / TIS / H₂ON/A (95:2.5:2.5 v/v)NeatRT2-3 h

References

  • Advanced Synthesis & Catalysis. (2024). Solid‐Phase Synthesis of Peptidols via Reductive Cleavage Through a Benzotriazole Linker.
  • Aapptec Peptides. Coupling Reagents.
  • RSC Publishing. (2023).
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • SAFETY DATA SHEET. (2025). 4-Chloro-3-nitrobenzoic acid.
  • Benchchem. Physical and chemical properties of 4-chloro-3-nitro-5-sulfamoylbenzoic acid.
  • MDPI. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • ResearchGate. Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid....
  • Capot Chemical. (2025). MSDS of 4-Chloro-5-fluoro-2-nitrobenzoicAcid.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis.
  • PubMed. Design, synthesis and utilization of 1- substituted sulphonyloxy-2-phenyl benzimidazole as a novel peptide coupling reagents.
  • MedChemExpress. (2025). 4-Chloro-3-nitrobenzoic acid-SDS.
  • PMC. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS.
  • Digital CSIC. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis.
  • (2024).
  • Wikipedia. Solid-phase synthesis.
  • Fisher Scientific. (2025).
  • (2025).
  • (2011).
  • (2025).
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • PubChemLite. 4-chloro-3-fluoro-5-nitrobenzoic acid (C7H3ClFNO4).
  • Nowick Laboratory. (2020).
  • Journal of Chemical Research.

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Application

Application Notes & Protocols: The Strategic Role of 4-Chloro-3-fluoro-5-nitrobenzoic Acid as a Precursor in Drug Discovery

Abstract In the intricate landscape of modern drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. 4-Chloro-3-fluoro-5-nitrobenzoic acid has emerg...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate landscape of modern drug discovery, the selection of starting materials is a critical determinant of synthetic efficiency and molecular diversity. 4-Chloro-3-fluoro-5-nitrobenzoic acid has emerged as a preeminent building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its strategic arrangement of four distinct, orthogonally reactive functional groups—a carboxylic acid, a nitro group, and two different halogen atoms (chloro and fluoro) on an electron-deficient aromatic ring—provides medicinal chemists with a versatile scaffold for constructing complex molecular architectures. This guide elucidates the core chemical principles that underpin its utility, providing detailed, field-proven protocols for its key transformations and showcasing its application in the synthesis of advanced pharmaceutical intermediates.

The Chemical Rationale: Why 4-Chloro-3-fluoro-5-nitrobenzoic Acid is a Privileged Scaffold

The power of 4-Chloro-3-fluoro-5-nitrobenzoic acid lies in its pre-activated and multi-functionalized nature. The benzene ring is rendered highly electron-deficient by the potent electron-withdrawing effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups.[1] This electronic feature is the cornerstone of its reactivity, dictating the behavior of its other substituents.

  • Activated Halogens for Nucleophilic Aromatic Substitution (SₙAr): The electron-poor nature of the ring activates the chloro and fluoro substituents, making them excellent leaving groups for SₙAr reactions.[2][3] This allows for the precise and regioselective introduction of nucleophiles, a common strategy for building drug-like molecules. The fluorine atom is typically more susceptible to substitution than chlorine in this context.[2][4]

  • Latent Amine Functionality: The nitro group serves as a stable, non-basic precursor to an aniline. Through straightforward reduction, it can be converted into a primary amine (-NH₂), introducing a key nucleophilic and basic center for subsequent elaboration, such as amide bond formation.[5]

  • Carboxylic Acid Handle: The carboxyl group is a versatile handle for forming robust amide linkages, one of the most prevalent bonds in pharmaceutical agents, via well-established coupling chemistries.[6]

This combination of features allows for a sequential and controlled series of reactions, enabling the construction of diverse compound libraries from a single, commercially available starting material.[7]

Physicochemical Properties Summary
PropertyValue
Molecular Formula C₇H₃ClFNO₄
Molecular Weight 219.55 g/mol
CAS Number 38725-11-8
Appearance Typically a solid powder
Melting Point 150-153 °C[8]

(Note: Physical properties can vary slightly between suppliers.)

Core Synthetic Transformations: Protocols and Mechanistic Insights

The following sections provide detailed methodologies for the three fundamental transformations that leverage the unique reactivity of 4-Chloro-3-fluoro-5-nitrobenzoic acid.

Protocol: Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is often the initial step in a synthetic sequence, used to install a key side chain by displacing one of the halogen atoms. The choice of which halogen is displaced can sometimes be controlled by reaction conditions, though fluorine is generally more reactive.

Causality Behind the Protocol: The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9] The stability of this intermediate is greatly enhanced by the ortho and para electron-withdrawing nitro group.[9][10] A base is required to deprotonate the incoming amine nucleophile (if it's an ammonium salt) or to scavenge the HCl/HF byproduct, driving the reaction to completion. Polar aprotic solvents like DMSO or DMF are ideal for solvating the charged intermediate.

sn_ar_workflow reagents Reactants: - 4-Chloro-3-fluoro-5-nitrobenzoic acid - Nucleophile (e.g., R-NH₂) - Base (e.g., DIPEA, K₂CO₃) solvent Dissolve in Polar Aprotic Solvent (e.g., DMSO, NMP) reagents->solvent 1 reaction Heat Reaction (e.g., 80-120 °C) Monitor by TLC/LC-MS solvent->reaction 2 workup Aqueous Workup: - Dilute with H₂O - Acidify to pH ~2-3 (e.g., with 1N HCl) reaction->workup 3 extraction Extract with Organic Solvent (e.g., EtOAc) workup->extraction 4 purification Purify: - Dry (Na₂SO₄) - Concentrate - Recrystallize or Column extraction->purification 5 product Isolated Product purification->product 6

Caption: General workflow for an SₙAr reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-3-fluoro-5-nitrobenzoic acid (1.0 eq.).

  • Solvent and Reagents Addition: Add a suitable polar aprotic solvent (e.g., DMSO, approx. 0.5 M concentration). Add the amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

  • Reaction: Heat the mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-water.

  • Precipitation: Acidify the aqueous solution with 1N HCl until the pH is approximately 2-3. The product should precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration, washing with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Protocol: Nitro Group Reduction

This transformation converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, a critical step for subsequent amide coupling or other functionalizations.

Causality Behind the Protocol: Catalytic hydrogenation is a clean and efficient method. The reaction occurs on the surface of the palladium catalyst, where hydrogen gas is adsorbed and reacts with the nitro group.[11] Alternatively, metal-in-acid reductions (e.g., SnCl₂ or Fe in HCl/acetic acid) work via a series of single-electron transfers from the metal to the nitro group, followed by protonation steps.[5] The choice of method can depend on the presence of other functional groups; for instance, catalytic hydrogenation can sometimes lead to dehalogenation, making a reagent like SnCl₂ a safer choice to preserve the chloro/fluoro substituents.

reduction_workflow start Nitro-substituted Benzoic Acid Derivative reagents Add Reducing Agent: - SnCl₂·2H₂O in EtOH or - H₂, Pd/C in MeOH/EtOAc start->reagents 1 reaction Stir at RT or Heat (e.g., 60-80 °C for SnCl₂) Monitor by TLC/LC-MS reagents->reaction 2 workup Workup: - Filter catalyst (if Pd/C) - Basify to pH ~8-9 (e.g., with aq. NaHCO₃) reaction->workup 3 extraction Extract with Organic Solvent (e.g., EtOAc) workup->extraction 4 purification Purify: - Dry (Na₂SO₄) - Concentrate extraction->purification 5 product Isolated Aniline Product purification->product 6

Caption: General workflow for nitro group reduction.

Step-by-Step Methodology (Using SnCl₂):

  • Reagent Preparation: In a round-bottom flask, dissolve the nitro-substituted benzoic acid derivative (1.0 eq.) in ethanol (EtOH) or ethyl acetate (EtOAc).

  • Reductant Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) portion-wise. The reaction can be exothermic.

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion of the starting material.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Neutralization: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is basic (~8-9) to precipitate tin salts.

  • Extraction and Purification: Dilute with EtOAc and filter the mixture through a pad of Celite® to remove inorganic salts. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the aniline product.

Protocol: Amide Bond Formation

This is a cornerstone reaction in medicinal chemistry, used here to couple the carboxylic acid function with a desired amine.[12]

Causality Behind the Protocol: Direct reaction between a carboxylic acid and an amine is unfavorable. A coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), is used to activate the carboxylic acid by converting the hydroxyl group into a better leaving group.[6][12] This forms a highly reactive intermediate (e.g., an active ester) that is readily attacked by the amine nucleophile to form the stable amide bond. A non-nucleophilic base like DIPEA is essential to neutralize the reaction and deprotonate the amine's ammonium salt if applicable.

Coupling ReagentBaseSolventTypical TemperatureNotes
HATU DIPEA, Et₃NDMF, DCMRoom TempHigh efficiency, low epimerization. Good for hindered substrates.
EDC / HOBt DIPEA, DMAPDMF, DCM0 °C to Room TempCost-effective, common choice. HOBt suppresses side reactions.
T3P® Pyridine, Et₃NEtOAc, THFRoom TempBroadly applicable, byproducts are water-soluble.

Step-by-Step Methodology (Using HATU):

  • Reagent Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and HATU (1.2 eq.) in anhydrous DMF or DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add DIPEA (2.5-3.0 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with EtOAc and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography or recrystallization.

Case Study: Synthesis of a Core Scaffold for Kinase Inhibitors

4-Chloro-3-fluoro-5-nitrobenzoic acid and its analogs are crucial precursors for a range of kinase inhibitors, including those targeting BRAF, such as Vemurafenib.[13][14] The following scheme illustrates a representative synthesis of a key intermediate.

kinase_inhibitor_synthesis start 4-Chloro-3-fluoro- 5-nitrobenzoic acid step1 Step 1: SₙAr + Propane-2-sulfonamide K₂CO₃, DMSO, 100 °C start->step1 intermediate1 Intermediate A (Displacement of Fluoro) step1->intermediate1 step2 Step 2: Nitro Reduction SnCl₂·2H₂O, EtOH, 75 °C intermediate1->step2 intermediate2 Intermediate B (Aniline formation) step2->intermediate2 step3 Step 3: Amide Coupling + 4-chlorophenylamine HATU, DIPEA, DMF, RT intermediate2->step3 final_product Kinase Inhibitor Core Scaffold step3->final_product

Caption: Synthetic pathway to a kinase inhibitor core scaffold.

This sequence demonstrates the strategic application of the core transformations:

  • SₙAr: The more reactive fluoro group is displaced by a sulfonamide nucleophile.

  • Nitro Reduction: The nitro group is converted to an aniline, preparing the molecule for the final coupling step.

  • Amide Coupling: The carboxylic acid is coupled with another aromatic amine to complete the core structure of the inhibitor.

This modular approach allows for the synthesis of a large library of analogs by simply varying the nucleophile in Step 1 and the amine in Step 3, facilitating structure-activity relationship (SAR) studies.

Conclusion

4-Chloro-3-fluoro-5-nitrobenzoic acid is a testament to the power of strategic precursor design in drug discovery. Its inherent electronic properties and orthogonal functional handles provide a robust and flexible platform for chemical exploration. The protocols outlined herein represent standardized, reliable methods for manipulating this scaffold, enabling researchers and drug development professionals to efficiently access complex and biologically relevant chemical matter. A thorough understanding of the causality behind these experimental choices is paramount for troubleshooting, optimization, and the successful development of next-generation targeted therapies.

References

  • Joensuu, H., et al. (2011). Vemurafenib in BRAF V600E-Mutated Melanoma. The New England Journal of Medicine. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2: Synthesis of precursors required for [ 11 C]vemurafenib. Retrieved from [Link]

  • ResearchGate. (2016). Is reduction of acid group in nitro substituted benzoic acid using lithium aluminium hydride possible and which one is side products?. Retrieved from [Link]

  • Google Patents. (n.d.). JPS5726652A - Reduction of nitrobenzoic acid.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Preprints.org. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?. Retrieved from [Link]

  • Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • G3 Genes|Genomes|Genetics. (2021). Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • PrepChem.com. (n.d.). Step A: Preparation of 3-Nitro-4-chloro-5-chlorosulfonylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic pathway for Vemurafenib. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. Retrieved from [Link]

  • Chegg. (2021). Question: The synthesis of bumetanide continues with the reaction of 4-chloro-3-nitro-5-sulfamoylbenzoic acid with sodium phenoxide in a nucleophilic aromatic substitution reaction involving the formation of a Meisenheimer complex. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]

  • PubMed. (2013). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. Retrieved from [Link]

  • Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • SynThink. (n.d.). 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid | 22892-96-2. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitro-5-sulphamoylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic Acid. Retrieved from [Link]

  • PMC. (n.d.). Fluorogenic Reaction-Based Prodrug Conjugates as Targeted Cancer Theranostics. Retrieved from [Link]

  • Chemical Society Reviews (RSC Publishing). (2017). Fluorogenic reaction-based prodrug conjugates as targeted cancer theranostics. Retrieved from [Link]

  • PMC. (2025). Bioorthogonal Cyclization Reactions for the Synthesis of Cytotoxic Drugs in Cancer Treatment. Retrieved from [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • PMC. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

  • PMC. (n.d.). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Retrieved from [Link]

  • NIH. (n.d.). A new “angle” on kinase inhibitor design: Prioritizing amphosteric activity above kinase inhibition. Retrieved from [Link]

  • PMC. (n.d.). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Retrieved from [Link]

  • PMC. (2023). Development of New Targeted Nanotherapy Combined with Magneto-Fluorescent Nanoparticles against Colorectal Cancer. Retrieved from [Link]

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Method

reaction conditions for nucleophilic aromatic substitution of 4-Chloro-3-fluoro-5-nitrobenzoic acid

This guide outlines high-fidelity protocols for the nucleophilic aromatic substitution (SNAr) of 4-Chloro-3-fluoro-5-nitrobenzoic acid , a critical building block in the synthesis of poly (ADP-ribose) polymerase (PARP) i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines high-fidelity protocols for the nucleophilic aromatic substitution (SNAr) of 4-Chloro-3-fluoro-5-nitrobenzoic acid , a critical building block in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors such as Rucaparib.

Part 1: Strategic Analysis & Mechanistic Logic

The Substrate Architecture

The reactivity of 4-Chloro-3-fluoro-5-nitrobenzoic acid is dictated by the precise arrangement of its substituents relative to the electron-withdrawing groups (EWGs).

  • Position 1 (-COOH): Electron-withdrawing (moderate). Directs ortho (positions 2,6) and para (position 4) for nucleophilic attack.

  • Position 3 (-F): Meta to the Nitro group and meta to the Carboxyl group. Despite Fluorine’s high electronegativity (which typically accelerates SNAr via transition state stabilization), its position here is electronically deactivated regarding resonance stabilization.

  • Position 4 (-Cl): Ortho to the Nitro group and para to the Carboxyl group. This position is highly activated .

  • Position 5 (-NO₂): Strongest EWG. It activates the ortho (4, 6) and para (2) positions.

Regioselectivity: The "Ortho-Nitro" Effect

In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex. The stability of this complex depends on the ability of the ring to delocalize the negative charge acquired from the nucleophile.

  • Attack at C4 (Chlorine): The negative charge can delocalize directly onto the oxygen atoms of the nitro group (ortho) and the carboxyl group (para). This resonance stabilization lowers the activation energy significantly.

  • Attack at C3 (Fluorine): The negative charge ends up on carbons that cannot directly delocalize onto the EWGs (meta relationship).

SNAr_Mechanism Substrate 4-Chloro-3-fluoro- 5-nitrobenzoic acid TS_C4 Transition State (C4 Attack) STABILIZED by NO2/COOH Substrate->TS_C4 Preferred Pathway (Low Ea) TS_C3 Transition State (C3 Attack) NO RESONANCE STABILIZATION Substrate->TS_C3 Disfavored (High Ea) Nucleophile Nucleophile (Nu-) Nucleophile->TS_C4 Nucleophile->TS_C3 Product Product: 4-Substituted-3-fluoro- 5-nitrobenzoic acid TS_C4->Product - Cl⁻

Figure 1: Mechanistic pathway highlighting the exclusive regioselectivity for C4-displacement due to resonance stabilization by the ortho-nitro group.

Part 2: Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

This protocol is optimized for primary and secondary amines. The reaction is generally rapid due to the strong activation of the C4 position.

Reagents:

  • Substrate: 4-Chloro-3-fluoro-5-nitrobenzoic acid (1.0 equiv)

  • Nucleophile: Amine (R-NH₂ or R₂NH) (1.1 – 1.2 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equiv)

    • Note: Excess base is required to neutralize the HCl generated and the carboxylic acid proton.

  • Solvent: DMF, NMP, or DMSO (Polar aprotic solvents accelerate SNAr).

    • Alternative: Ethanol or Isopropanol can be used if the substrate solubility permits, often allowing product precipitation.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 4-Chloro-3-fluoro-5-nitrobenzoic acid (1.0 equiv) and anhydrous DMF (5–10 volumes).

  • Base Addition: Cool the mixture to 0°C. Add DIPEA (2.5 equiv) dropwise. The solution may darken slightly; this is normal.

  • Nucleophile Addition: Add the amine (1.1 equiv) slowly to control any exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–6 hours.

    • Monitoring: Use HPLC or TLC. The starting material (Cl-substrate) is less polar than the amino-product (usually).

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C. Avoid temperatures >80°C to prevent potential side reactions at the fluorine position.

  • Workup (Precipitation Method):

    • Pour the reaction mixture slowly into ice-cold 1M HCl (10 volumes). The pH should be acidic (~pH 2–3) to protonate the carboxylic acid.

    • The product typically precipitates as a solid.

    • Filter, wash with water, and dry under vacuum.[1]

  • Workup (Extraction Method - if oil forms):

    • Dilute with Ethyl Acetate. Wash with 1M HCl (2x) and Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Alkoxylation (C-O Bond Formation)

Ether formation requires careful control to prevent bis-substitution or decarboxylation.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Sodium Alkoxide (NaOR) (prepared in situ or commercial).

  • Solvent: Corresponding Alcohol (ROH) or THF.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in anhydrous THF or the alcohol corresponding to the alkoxide (e.g., MeOH for OMe). Cool to 0°C.[2][3]

  • Activation: Add NaH (2.2 equiv) portion-wise if using an alcohol nucleophile in THF. (2.2 equiv accounts for the -COOH proton and the nucleophilic attack).

    • Caution: Hydrogen gas evolution.[4]

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT.

  • Quench: Quench carefully with water or aqueous NH₄Cl.

  • Isolation: Acidify to pH 3 with 1M HCl and extract with Ethyl Acetate.

Part 3: Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Conversion Substrate deprotonation (COO⁻) creates electrostatic repulsion against the incoming nucleophile.Use a stronger polar aprotic solvent (DMSO). Increase temperature to 50–60°C. Ensure at least 2 equiv of base are used.
Regio-isomer Impurities Displacement of Fluorine (C3) instead of Chlorine (C4).This is rare but can occur at high temperatures (>100°C). Keep reaction temp <60°C. Verify product by ¹⁹F NMR (shift will change significantly if F is displaced).
Decarboxylation High thermal stress on nitro-benzoic acids.Avoid temperatures >120°C. Do not use copper catalysts unless intended.
Product Solubility Amino-benzoic acids can be zwitterionic and water-soluble.Adjust pH carefully during workup. The isoelectric point is often around pH 3–4. Precipitate at this pH.

Part 4: Safety & Handling

  • Nitro Compounds: Potentially energetic. Do not distill residues to dryness if high heat is involved.

  • Acid Chlorides: If converting the -COOH to -COCl before SNAr, be aware that the reactivity of the halogens increases drastically. The regioselectivity (Cl vs F) generally remains, but the reaction will be exothermic.

References

  • Synthesis of Rucaparib Intermediate

    • Use of 4-chloro-3-fluoro-5-nitrobenzoic acid as a precursor for Bartoli indole synthesis.[5]

    • Source:

  • Mechanistic Principles of SNAr

    • Bunnett, J. F., & Zahler, R. E. (1951).
    • Source:

  • Regioselectivity in Poly-halogenated Nitroarenes

    • Analysis of activ
    • Source:

Sources

Technical Notes & Optimization

Troubleshooting

purification of crude 4-Chloro-3-fluoro-5-nitrobenzoic acid by recrystallization

Introduction Welcome to the Technical Support Center. This guide addresses the purification of 4-Chloro-3-fluoro-5-nitrobenzoic acid , a critical intermediate often used in the synthesis of kinase inhibitors and antibact...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 4-Chloro-3-fluoro-5-nitrobenzoic acid , a critical intermediate often used in the synthesis of kinase inhibitors and antibacterial agents.

The nitration of 4-chloro-3-fluorobenzoic acid typically yields the desired 5-nitro isomer as the major product due to the cooperative directing effects of the carboxylic acid (meta-director) and the chlorine atom (ortho-director). However, regioisomers (2-nitro or 6-nitro species) and dinitrated byproducts frequently contaminate the crude solid.

This guide provides a validated recrystallization workflow designed to maximize purity (>98%) while maintaining acceptable yields.

Part 1: Solvent System Selection Strategy

Selecting the correct solvent is not random; it is based on the dielectric constant and the solubility differential between the nitro-benzoic acid derivative and its impurities.

Recommended Solvent Systems
System ClassSolvent MixtureRatio (v/v)Mechanism of ActionBest For
Primary (Polar) Ethanol / Water 2:1 to 1:1Anti-solvent precipitation. The compound dissolves in hot ethanol; water acts as the anti-solvent to force crystallization upon cooling.Removing polar inorganic salts and highly polar dinitrated impurities.
Secondary (Lipophilic) Ethyl Acetate / Heptane 1:2 to 1:4Solubility differential. The nitro group increases polarity, making the product less soluble in heptane than the unreacted starting material.Removing unreacted starting material (4-chloro-3-fluorobenzoic acid) and non-polar tars.
Alternative Toluene PureTemperature-dependent solubility. Nitro-aromatics often exhibit a sharp solubility curve in toluene (soluble hot, insoluble cold).Large-scale batches where solvent recovery is critical.

Expert Insight: For crude material with significant "tar" or dark coloration (oxidation products), we strongly recommend the Ethanol/Water system combined with an activated carbon treatment step.

Part 2: The Recrystallization Protocol

Safety Warning: Nitrobenzoic acids are potentially explosive if heated to dryness under pressure. Always handle in a fume hood.

Workflow Diagram

RecrystallizationWorkflow Start Crude Solid (4-Chloro-3-fluoro-5-nitrobenzoic acid) Dissolve Dissolution (Reflux in Ethanol) Start->Dissolve Heat to 75-80°C Carbon Carbon Treatment (Optional for Color) Dissolve->Carbon If dark colored Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If clear Carbon->Filter AntiSolvent Add Anti-Solvent (Warm Water dropwise) Filter->AntiSolvent Maintain >60°C Cooling Controlled Cooling (RT -> 4°C) AntiSolvent->Cooling Until Turbid Isolate Filtration & Wash (Cold 1:1 EtOH/Water) Cooling->Isolate Dry Vacuum Drying (50°C) Isolate->Dry

Figure 1: Step-by-step recrystallization workflow using the Ethanol/Water system.

Detailed Procedure (Ethanol/Water Method)
  • Dissolution:

    • Place 10 g of crude solid in a round-bottom flask.

    • Add 95% Ethanol (approx. 5-7 mL per gram of solid).

    • Heat to reflux (approx. 78°C) with magnetic stirring until the solid dissolves.

    • Note: If the solution is dark brown/black, add activated carbon (5 wt%) and stir for 10 minutes.

  • Hot Filtration:

    • While still near boiling, filter the solution through a pre-warmed Buchner funnel (or glass frit) to remove mechanical impurities or charcoal.

    • Critical: Do this quickly to prevent premature crystallization on the filter paper.[1]

  • Anti-Solvent Addition:

    • Return the clear filtrate to the heat source and bring back to a gentle boil.

    • Slowly add warm deionized water dropwise.

    • Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of Ethanol to clear the solution again.

  • Crystallization:

    • Remove from heat.[1][2] Allow the flask to cool to Room Temperature (RT) undisturbed. Do not stir.

    • Once at RT, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash the cake with cold Ethanol/Water (1:1 mixture).

    • Dry in a vacuum oven at 50°C for 6 hours.

Part 3: Troubleshooting & FAQs

Issues with nitro-aromatic purification are common. Use this logic tree to diagnose your problem.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Oiling Product Oils Out (Liquid Phase Separation) Problem->Oiling Color Product is Colored (Yellow/Orange/Brown) Problem->Color Yield Low Yield (<60%) Problem->Yield Sol1 Temp too high during anti-solvent addition. Re-heat and seed. Oiling->Sol1 Sol2 Normal for Nitro cmpds. If Brown: Oxidation. Recrystallize w/ Charcoal. Color->Sol2 Sol3 Too much solvent. Concentrate mother liquor and chill. Yield->Sol3

Figure 2: Diagnostic logic for common recrystallization failures.

Frequently Asked Questions

Q1: My product separates as an oil at the bottom of the flask instead of crystals. Why? A: This is called "oiling out." It occurs when the melting point of the solute in the solvent mixture is lower than the saturation temperature.

  • Fix: Re-heat the mixture until clear. Add a seed crystal of pure product as it cools (around 50-60°C). Alternatively, increase the amount of Ethanol slightly to keep the product in solution longer as the temperature drops.

Q2: The crystals are bright yellow. Is this an impurity? A: Not necessarily. Nitrobenzoic acids are inherently chromophoric (often pale yellow). However, a dark orange or brown color indicates oxidative degradation or the presence of azo/azoxy byproducts. If the melting point is sharp (range < 2°C), the yellow color is likely intrinsic.

Q3: Can I use Toluene instead of Ethanol/Water? A: Yes. Toluene is excellent for removing non-polar impurities.

  • Protocol: Dissolve in boiling toluene (approx. 110°C). If insolubles remain, hot filter.[1] Cool slowly. The nitro acid is sparingly soluble in cold toluene, leading to high recovery.

Q4: How do I remove the regioisomer (2-nitro isomer)? A: The 2-nitro isomer is generally more soluble in the mother liquor than the 5-nitro target due to the "ortho effect" (hydrogen bonding between the nitro group and the acid proton is sterically hindered or altered compared to the meta arrangement).

  • Strategy: Perform the crystallization slowly. Rapid cooling traps impurities. If HPLC shows >2% isomer, repeat the recrystallization using Ethyl Acetate/Heptane .

Part 4: Analytical Validation

Before proceeding to the next synthetic step, validate the purity of your crystals.

ParameterAcceptance CriteriaMethod
Appearance White to pale yellow crystalline solidVisual Inspection
Melting Point 148°C – 153°C (Sharp range)Capillary Method
Purity (HPLC) > 98.0% AreaC18 Column, ACN/Water + 0.1% TFA
1H-NMR Consistent with structure (Check aromatic region)DMSO-d6

Note on Melting Point: Literature values for similar chlorinated/fluorinated nitrobenzoic acids cluster around 150°C. A depressed melting point (e.g., 135-140°C) is the surest sign of isomeric contamination [1, 4].

References

  • BenchChem. (2025).[1][3][4] Application Notes and Protocols for the Purification of 4-Chloro-3-Nitro-5-Sulfamoylbenzoic Acid. Retrieved from

  • European Patent Office. (2007). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis (EP1853548). Retrieved from

  • PubChem. (2025).[5][6] 2-Chloro-4-fluoro-5-nitrobenzoic Acid Compound Summary. National Library of Medicine. Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Optimization

Technical Support Center: Solid-Phase Synthesis with Aromatic Acids

Introduction: The Aromatic Challenge Welcome to the technical support center. You are likely here because standard peptide coupling protocols (DIC/Oxyma or HBTU) are failing with your aromatic carboxylic acids.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aromatic Challenge

Welcome to the technical support center. You are likely here because standard peptide coupling protocols (DIC/Oxyma or HBTU) are failing with your aromatic carboxylic acids.

Unlike aliphatic amino acids, aromatic acids (e.g., benzoic acid derivatives, heteroaromatics) introduce unique challenges to Solid-Phase Synthesis (SPS):

  • Electronic Deactivation: Electron-Donating Groups (EDGs) on the ring (e.g., -OMe, -OH) reduce the electrophilicity of the carbonyl carbon, making activation sluggish.

  • Steric Ortho-Substitution: Substituents in the ortho position create a "steric wall," blocking the nucleophilic attack of the resin-bound amine.

  • 
    -
    
    
    
    Stacking:
    Planar aromatic systems promote aggregation (insolubility) both in the coupling solution and within the resin matrix.

This guide moves beyond "add more reagent" and provides mechanistically grounded solutions for these specific issues.

Module 1: Coupling Efficiency & Reagent Selection[1][2]

Q: My coupling yield is <50% with standard HBTU/DIPEA. What is the next step?

Diagnosis: HBTU generates an OBt ester.[1] For aromatic acids, particularly those with steric hindrance or EDGs, the OBt ester is often not reactive enough to overcome the energy barrier of aminolysis.

Solution: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) .

  • The Mechanism: HATU generates an OAt active ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides an anchimeric assistance (neighboring group effect) via a 7-membered cyclic transition state. This stabilizes the approaching amine and accelerates the coupling rate by ~10-100x compared to HBTU.

Q: I am trying to couple a 2,6-disubstituted benzoic acid (e.g., 2,6-dimethylbenzoic acid). Even HATU failed.

Diagnosis: Extreme steric hindrance. The bulky ortho groups prevent the formation of the active ester or block the amine from attacking it.

Solution: You must bypass the "active ester" intermediate and use an Acid Chloride .

  • Why: Acid chlorides are the smallest and most reactive electrophiles available. They minimize steric bulk around the carbonyl.

  • Protocol: See Protocol B below.

Visualization: Reagent Decision Tree

The following diagram illustrates the logical flow for selecting the correct activation strategy based on the electronic and steric nature of your aromatic acid.

CouplingLogic Start Aromatic Acid Coupling Failure Analyze Analyze Aromatic Substituents Start->Analyze Unhindered Unhindered / Electron Poor (e.g., p-Nitrobenzoic acid) Analyze->Unhindered Hindered Modestly Hindered / Electron Rich (e.g., p-Methoxy, o-Methyl) Analyze->Hindered Extreme Extreme Sterics (e.g., 2,6-Disubstituted) Analyze->Extreme Standard Protocol A: Standard HATU (Double Couple) Unhindered->Standard Microwave Microwave Assistance (75°C, 10 min) Hindered->Microwave AcidChloride Protocol B: Acid Chloride (SOCl2 or BTC activation) Extreme->AcidChloride Check Check Solubility (Is solution clear?) Standard->Check Microwave->Standard Use HATU AcidChloride->Check

Caption: Decision matrix for selecting coupling reagents based on steric and electronic properties of the aromatic acid.

Module 2: Solubility & Aggregation

Q: My aromatic acid dissolves in DMF but precipitates immediately upon addition to the resin.

Diagnosis: You are experiencing "Brick Dust" aggregation. The high concentration of aromatic rings leads to rapid


-

stacking, causing the reagent to crash out before it can diffuse into the resin beads.

Solution: Alter the solvent polarity to disrupt stacking interactions.

  • The "Magic Mixture": Use a solvent system of DCM:DMF:NMP (1:1:1) .

    • Why: DCM swells polystyrene resins effectively and solubilizes hydrophobic aromatics. DMF/NMP maintains polarity for the reaction.

  • Chaotropic Salts: Add 0.4M LiCl or KSCN to the coupling mixture.

    • Why: These salts disrupt the hydrogen bonding network and hydrophobic aggregation, keeping the peptide chain extended and the aromatic acid in solution.

Data: Solvent Efficacy for Aromatic Couplings
Solvent SystemSwelling (Polystyrene)Solubilizing Power (Aromatics)Reaction Rate (Kinetic)Recommended Use
DMF (Pure) ModerateModerateHighStandard couplings
DCM (Pure) HighHighLow (Slow kinetics)Pre-swelling only
NMP HighHighHigh"Difficult" sequences
THF HighModerateModerateAcid chloride couplings
Binary (DCM/DMF) HighHighModerateBest for Aromatic Acids

Module 3: Side Reactions & Purity

Q: I see a +140 Da mass shift on my LCMS. What happened?

Diagnosis: You likely have Benzoylation of the Hydroxyls . If your resin-bound peptide contains Serine, Threonine, or Tyrosine with acid-labile protecting groups (like Trt) that were prematurely removed, or if you are using unprotected side chains, the highly reactive aromatic active ester (especially if using HATU) will esterify the -OH groups.

Solution:

  • Verify Protection: Ensure Ser/Thr/Tyr are protected with tBu (tert-butyl), which is stable to coupling conditions.

  • Base Management: Avoid large excesses of DIPEA. High base concentration can catalyze ester formation. Use exactly 2.0 equivalents relative to the coupling reagent.

Q: The Kaiser Test is negative (yellow), but LCMS shows deletion sequences.

Diagnosis: False negative Kaiser test. Aromatic acids can aggregate at the N-terminus, burying the amine inside a hydrophobic pocket that the ninhydrin reagent cannot penetrate.

Solution: Use the Chloranil Test for secondary amines (if applicable) or perform a micro-cleavage followed by HPLC/MS to confirm coupling completion quantitatively.

Module 4: Experimental Protocols

Protocol A: High-Efficiency HATU Coupling

Best for: Mono-substituted benzoic acids, heteroaromatics (Pyridine, Indole).

  • Dissolution: Dissolve Aromatic Acid (3.0 eq) and HATU (2.9 eq) in minimum DMF/NMP.

  • Activation: Add DIPEA (6.0 eq). Note: The solution should turn yellow immediately. Shake for 30 seconds to pre-activate.

  • Coupling: Add the activated mixture to the resin (preswollen in DMF).

  • Reaction: Shake at Room Temperature for 2 hours (or 45 mins at 75°C if using microwave).

  • Wash: Drain and wash with DMF (3x), DCM (3x), DMF (3x).

Protocol B: Acid Chloride Activation (In-Situ)

Best for: 2,6-disubstituted benzoic acids, Anthracene carboxylic acids. Warning: Do NOT use with acid-labile resin linkers (e.g., 2-CTC) without buffering, as HCl is generated.

  • Reagents: Aromatic Acid (3.0 eq), Thionyl Chloride (SOCl2) (10 eq), DCM (anhydrous).

  • Formation: In a glass vial (vented), reflux the Aromatic Acid in neat SOCl2 or DCM/SOCl2 for 1 hour.

  • Evaporation: Evaporate solvent and excess SOCl2 under a stream of nitrogen or vacuum. Residue is the crude Acid Chloride.

  • Dissolution: Dissolve the residue in anhydrous DCM or NMP.

  • Coupling: Add solution to the resin.[2] Immediately add DIPEA (4.0 eq) to neutralize the generated HCl.

  • Reaction: Shake for 2–12 hours.

Visualization: Troubleshooting Workflow

Troubleshooting Issue Low Purity / Yield Step1 1. Micro-Cleavage & LCMS Issue->Step1 Decision Result? Step1->Decision ResSM Starting Material Found (No Coupling) Decision->ResSM Unreacted ResDel Deletion Sequence (Incomplete) Decision->ResDel Partial ResSide +Mass Adducts Decision->ResSide Modified Sol1 Check Activation (Switch to Acid Chloride) ResSM->Sol1 Sol2 Check Aggregation (Add LiCl / Heat) ResDel->Sol2 Sol3 Check Side Chains (Reduce Base) ResSide->Sol3

Caption: Diagnostic workflow for identifying the root cause of aromatic coupling failures.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4][5] Journal of the American Chemical Society. (Seminal work on HOAt/HATU mechanism).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Comparative Guide to the Analytical Characterization of 4-Chloro-3-fluoro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Chloro-3-fluoro-5-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-fluoro-5-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of various pharmaceutical agents and fine chemicals. Its precise substitution pattern—featuring chloro, fluoro, and nitro groups on a benzoic acid scaffold—necessitates a robust and multi-faceted analytical approach to ensure identity, purity, and stability. In drug development, the purity of such an intermediate is paramount, as even trace impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of the essential analytical methods for the characterization of 4-Chloro-3-fluoro-5-nitrobenzoic acid. As a senior application scientist, the focus here is not merely on protocol execution but on the strategic selection and integration of techniques to build a complete, validated analytical profile of the molecule. We will delve into the causality behind experimental choices, offering insights honed from practical application.

Integrated Analytical Workflow: A Holistic Approach

A complete characterization of 4-Chloro-3-fluoro-5-nitrobenzoic acid does not rely on a single technique. Instead, it requires an integrated strategy where chromatographic, spectroscopic, and thermal methods are synergistically employed to provide orthogonal data. This approach ensures a self-validating system where the results from one method corroborate the findings of another, leading to a high degree of confidence in the material's quality.

Fig. 1: Integrated Analytical Workflow cluster_0 Initial Sample cluster_1 Primary Analysis Goals cluster_2 Recommended Analytical Techniques Sample 4-Chloro-3-fluoro-5-nitrobenzoic Acid (Crude or Final Product) Purity Purity & Impurity Profiling Sample->Purity Identity Structural Elucidation & Confirmation Sample->Identity Properties Physicochemical Properties Sample->Properties HPLC HPLC / UPLC (UV Detection) Purity->HPLC Quantitative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Identity->NMR Definitive MS Mass Spectrometry (MS) Identity->MS Confirmatory Thermal Thermal Analysis (DSC, TGA) Properties->Thermal Bulk Properties HPLC->MS LC-MS for Impurity ID

Caption: A strategic workflow for the comprehensive characterization of 4-Chloro-3-fluoro-5-nitrobenzoic acid.

Part 1: Chromatographic Methods for Purity and Quantification

Chromatographic techniques are the cornerstone for assessing the purity of 4-Chloro-3-fluoro-5-nitrobenzoic acid and quantifying any related substances. High-Performance Liquid Chromatography (HPLC) is the preeminent method due to its high resolution, sensitivity, and quantitative accuracy.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For 4-Chloro-3-fluoro-5-nitrobenzoic acid, a reversed-phase (RP) method is most effective.

Why Reversed-Phase? The analyte is a moderately polar organic molecule, making it well-suited for retention on a nonpolar stationary phase (like C18) with a polar mobile phase. The inclusion of an acid in the mobile phase is a critical choice. It suppresses the ionization of the carboxylic acid group (pKa is predicted to be acidic), ensuring a single, non-ionized form of the analyte interacts with the stationary phase. This results in sharper, more symmetrical peaks and highly reproducible retention times.[1]

Baseline Experimental Protocol (HPLC):

  • Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid or Phosphoric Acid.

    • Solvent B: Acetonitrile.

    • Rationale: Formic acid is volatile and MS-compatible, making it ideal for LC-MS impurity identification.[2][3] Phosphoric acid can provide better buffering capacity for UV-only methods.

  • Gradient Program: A gradient is recommended to ensure elution of both polar and non-polar impurities.

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature is crucial for retention time stability.

  • Detection: UV detection at a wavelength where the analyte and key impurities show significant absorbance (e.g., 230 nm).[1]

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a methanol/water mixture, to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[4]

Data Presentation: HPLC Method Comparison

ParameterMethod 1 (UV-based QC)Method 2 (MS-compatible)Justification
Column C18 (e.g., Inertsil ODS-3V, 250x4.6mm)C18 (e.g., Newcrom R1)[2]Standard C18 columns offer robust performance for routine QC. Specialized columns may offer unique selectivity.
Mobile Phase Acetonitrile/Water with Phosphoric Acid[3]Acetonitrile/Water with 0.1% Formic Acid[2]Phosphoric acid is a strong, non-volatile acidifier for stable UV baselines. Formic acid is volatile and necessary for mass spectrometry.
Detection UV @ 230 nmUV & Mass SpectrometryUV provides quantitative data. MS provides mass information for impurity identification.
Primary Use Routine Purity Testing, Quality ControlImpurity Identification, Method DevelopmentOptimized for throughput and robustness vs. detailed structural information.

Part 2: Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide unambiguous confirmation of the molecule's chemical structure. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is required for definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR exploits the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms. For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expected Spectral Characteristics:

  • ¹H NMR: The spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with each other and with the ¹⁹F nucleus. A broad singlet corresponding to the carboxylic acid proton will also be present, though its chemical shift can be highly variable.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups (COOH, Cl, F, NO₂).

  • ¹⁹F NMR: A single resonance is expected, and its coupling to nearby protons can further confirm the substitution pattern on the aromatic ring.

Spectral data for structurally similar compounds can be found in databases like ChemicalBook and PubChem, which can aid in predicting the expected shifts.[5][6][7]

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion, providing powerful confirmation of the chemical formula.

Why it's essential: MS confirms the molecular weight of the compound. The presence of chlorine provides a characteristic isotopic pattern (M+2 peak with an intensity of about one-third of the molecular ion peak), which is a key diagnostic feature.[8] Fragmentation patterns can also provide structural information.[8]

Expected Mass Spectrum Data:

  • Molecular Formula: C₇H₃ClFNO₄

  • Monoisotopic Mass: 218.97 Da

  • Key Fragmentation: Common losses include -OH (M-17), -COOH (M-45), and -NO₂ (M-46), which are characteristic of nitrobenzoic acids.[8][9]

Fig. 2: Spectroscopic Confirmation Logic cluster_input Techniques cluster_output Derived Information cluster_conclusion Conclusion NMR NMR (¹H, ¹³C, ¹⁹F) Connectivity Proton/Carbon Skeleton Connectivity NMR->Connectivity MS High-Resolution MS Formula Elemental Composition (Molecular Formula) MS->Formula Isotope Chlorine Isotope Pattern (Confirmatory) MS->Isotope Structure Unambiguous Structural Confirmation Connectivity->Structure Formula->Structure Isotope->Structure

Caption: Integration of NMR and MS data provides definitive structural confirmation.

Part 3: Thermal Analysis for Physicochemical Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for evaluating the bulk physicochemical properties of the material, such as melting point, purity, and thermal stability.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is primarily used to determine the melting point and can also be used to estimate purity based on the melting endotherm's shape. For nitroaromatic compounds, DSC is also vital for assessing thermal hazards, as it reveals exothermic decomposition events.[10]

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition temperatures. For a pure, anhydrous sample of 4-Chloro-3-fluoro-5-nitrobenzoic acid, the TGA curve should show no significant mass loss until the onset of decomposition.

Comparative Data for Thermal Analysis:

TechniqueInformation ObtainedImportance for 4-Chloro-3-fluoro-5-nitrobenzoic Acid
DSC Melting Point, Purity Estimate, Heat of Fusion, Exothermic DecompositionProvides a key physical constant for identity and quality control. Crucial for safety assessment due to the energetic nitro group.[10]
TGA Decomposition Temperature, Presence of Volatiles (e.g., water, residual solvent)Determines the upper-temperature limit for handling and storage. Confirms the absence of non-volatile impurities.[11]

Conclusion

The comprehensive characterization of 4-Chloro-3-fluoro-5-nitrobenzoic acid is a critical exercise in ensuring chemical quality for research and drug development. No single method is sufficient. A robust analytical package must integrate high-resolution chromatography (HPLC) for purity assessment, definitive spectroscopic techniques (NMR, MS) for structural confirmation, and thermal analysis (DSC, TGA) to establish key physicochemical properties. This orthogonal, self-validating approach provides the highest level of confidence in the material's identity, purity, and stability, forming the bedrock of sound scientific and developmental outcomes.

References

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-chloro-3-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 4-Chloro-3-nitro-5-sulphamoylbenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-chloro-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • PubChem. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic Acid. Retrieved from [Link]

  • SciELO. (2024, December 6). Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from [Link]

  • SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-3-fluoro-5-nitrobenzoic acid (C7H3ClFNO4). Retrieved from [Link]

  • NIST. (n.d.). 4-Fluoro-3-nitrobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from [Link]

  • Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Google Patents. (n.d.). CA2110085A1 - Process for the preparation of halogenated benzoic acids.
  • Chem 232. (n.d.). IDENTIFICATION OF SOLID ORGANIC COMPOUNDS. Retrieved from [Link]

  • Indian Academy of Sciences. (1976). Temperature dependence of chlorine NQR in 2-chloro 5-nitrobenzoic acid and 4-chloro 3-nitrolwnzoic acid. Retrieved from [Link]

  • Brainly. (2023, September 7). Describe a method to obtain a pure sample of 3-nitrobenzoic acid from the impure solid, determine the. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 4-Chloro-3-nitrobenzotrifluoride: Industrial thermal runaway simulation due to cooling system failure. Retrieved from [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to Halogenated Nitrobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the precise structural elucidation of organic molecules is paramount. Substituted benz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of organic molecules is paramount. Substituted benzoic acids, particularly those bearing halogen and nitro functionalities, are key pharmacophores and versatile synthetic intermediates. Their electronic and steric properties, which are dictated by the nature and position of substituents on the aromatic ring, govern their reactivity and biological activity. A thorough understanding of their spectroscopic signatures is therefore indispensable for identity confirmation, purity assessment, and the rational design of novel compounds.

The Spectroscopic Toolkit: A Multi-Faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous characterization of these molecules. Each method probes different aspects of the molecular structure, and together they provide a comprehensive analytical picture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) : NMR provides detailed information about the chemical environment of specific nuclei. Chemical shifts (δ) are indicative of the electron density around a nucleus, while coupling constants (J) reveal through-bond interactions with neighboring nuclei. For the compounds , ¹H NMR will elucidate the substitution pattern on the aromatic ring, ¹³C NMR will map the carbon framework, and ¹⁹F NMR will offer a highly sensitive probe for the fluorine-containing analogue.

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Key vibrations for these benzoic acid derivatives include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the symmetric and asymmetric stretches of the nitro group.

  • Mass Spectrometry (MS) : MS provides the molecular weight of a compound and information about its fragmentation patterns. This is crucial for confirming the molecular formula and can offer clues about the molecule's structure.

  • UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic compounds, the position and intensity of absorption maxima are sensitive to the nature and position of substituents on the ring, which affect the extent of conjugation and the energy of the π-electron system.

Comparative Spectroscopic Analysis

To illustrate the influence of substituent changes on the spectroscopic signatures, we will compare the available data for 4-Chloro-3-nitrobenzoic acid and 4-Fluoro-3-nitrobenzoic acid.

¹H NMR Spectroscopy

The ¹H NMR spectra of these trisubstituted benzoic acids are expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro, chloro, and fluoro groups.

CompoundH-2 (ppm)H-5 (ppm)H-6 (ppm)Solvent
4-Chloro-3-nitrobenzoic acid 8.34 (d, J=2.0 Hz)8.13 (dd, J=8.4, 2.0 Hz)7.80 (d, J=8.4 Hz)Not Specified
4-Fluoro-3-nitrobenzoic acid 8.45-8.42 (m)8.35-8.30 (m)7.50 (t, J=8.8 Hz)Not Specified

Analysis:

  • The protons on the aromatic ring in both compounds are deshielded, appearing at high chemical shifts due to the electron-withdrawing nature of the substituents.

  • For 4-Chloro-3-nitrobenzoic acid, the proton at C-2 is the most deshielded, appearing as a doublet due to coupling with the proton at C-6. The proton at C-5 is a doublet of doublets, and the proton at C-6 is a doublet.

  • In 4-Fluoro-3-nitrobenzoic acid, the fluorine atom's high electronegativity is expected to significantly influence the chemical shifts of the adjacent protons. The provided data shows complex multiplets, indicating potential long-range couplings with the fluorine nucleus.

Predicted ¹H NMR for 4-Chloro-3-fluoro-5-nitrobenzoic acid:

Based on the trends observed, the two aromatic protons in 4-Chloro-3-fluoro-5-nitrobenzoic acid would be highly deshielded. We would expect two doublets, with their chemical shifts influenced by the combined electron-withdrawing effects of the adjacent chloro, fluoro, and nitro groups. Long-range coupling between the protons and the fluorine atom would likely be observed.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts will be highly dependent on the attached substituent.

CompoundC=O (ppm)C-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Solvent
4-Chloro-3-nitrobenzoic acid ~165~132~135~148~130~125~130CD3OD
4-Fluoro-3-nitrobenzoic acid 164.2128.5 (d, J=3.9 Hz)134.1 (d, J=1.9 Hz)140.2 (d, J=8.7 Hz)155.9 (d, J=258.9 Hz)122.9 (d, J=22.4 Hz)129.5 (d, J=1.9 Hz)Not Specified

Analysis:

  • The carbonyl carbon of the carboxylic acid appears at a characteristic downfield shift of around 164-165 ppm in both compounds.

  • The carbon attached to the fluorine atom in 4-Fluoro-3-nitrobenzoic acid (C-4) exhibits a large chemical shift and a significant one-bond carbon-fluorine coupling constant (¹JC-F) of approximately 259 Hz, which is a hallmark of a C-F bond. The other carbons in this molecule also show smaller couplings to the fluorine atom.

  • In 4-Chloro-3-nitrobenzoic acid, the carbons attached to the chloro and nitro groups (C-4 and C-3, respectively) are also significantly deshielded.

Predicted ¹³C NMR for 4-Chloro-3-fluoro-5-nitrobenzoic acid:

We would anticipate a spectrum with seven distinct signals. The carbonyl carbon would be in the 164-166 ppm range. The carbon attached to the fluorine (C-3) would show a large ¹JC-F coupling. The carbons attached to the chloro (C-4) and nitro (C-5) groups would also be significantly downfield. The remaining aromatic carbons would show smaller C-F couplings.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment.

Predicted ¹⁹F NMR for 4-Chloro-3-fluoro-5-nitrobenzoic acid:

For 4-Chloro-3-fluoro-5-nitrobenzoic acid, we would expect a single ¹⁹F signal. The chemical shift would be influenced by the ortho chloro and nitro groups and the para carboxylic acid group. A typical range for an aryl fluoride is between -100 and -140 ppm (relative to CFCl₃). The signal would likely be a multiplet due to coupling with the aromatic protons.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

The IR spectra of these compounds are dominated by the characteristic absorptions of the carboxylic acid and nitro functional groups.

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)NO₂ Asymmetric Stretch (cm⁻¹)NO₂ Symmetric Stretch (cm⁻¹)
4-Chloro-3-nitrobenzoic acid 2500-3300 (broad)~1700~1530~1350
4-Fluoro-3-nitrobenzoic acid 2500-3300 (broad)~1700~1530~1350

Analysis:

  • O-H Stretch: A very broad absorption in the 2500-3300 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration.

  • NO₂ Stretches: Two strong absorptions, typically around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric), are indicative of the nitro group.

Predicted IR Spectrum for 4-Chloro-3-fluoro-5-nitrobenzoic acid:

The IR spectrum of 4-Chloro-3-fluoro-5-nitrobenzoic acid is expected to be very similar to its analogues, displaying the characteristic broad O-H stretch, the strong C=O stretch, and the two strong NO₂ stretching bands. The C-Cl and C-F stretching vibrations would appear in the fingerprint region (below 1300 cm⁻¹), but may be difficult to assign definitively without a reference spectrum.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted [M-H]⁻ (m/z)
4-Chloro-3-nitrobenzoic acid C₇H₄ClNO₄201.56199.98
4-Fluoro-3-nitrobenzoic acid C₇H₄FNO₄185.11184.01
4-Chloro-3-fluoro-5-nitrobenzoic acid C₇H₃ClFNO₄219.55217.97

Analysis:

  • The molecular ion peak (or a protonated/deprotonated molecular ion) is a key piece of information for confirming the molecular weight. For these acidic compounds, negative ion mode electrospray ionization (ESI-MS) is often used, which would show a prominent [M-H]⁻ peak.

  • The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) in 4-Chloro-3-nitrobenzoic acid and 4-Chloro-3-fluoro-5-nitrobenzoic acid would result in a characteristic M and M+2 pattern for the molecular ion and any chlorine-containing fragments, which is a powerful diagnostic tool.

  • Common fragmentation pathways for nitroaromatic compounds include the loss of NO, NO₂, and for benzoic acids, the loss of H₂O and CO₂.

Predicted Mass Spectrum for 4-Chloro-3-fluoro-5-nitrobenzoic acid:

In an ESI-MS experiment in negative ion mode, the base peak would likely be the [M-H]⁻ ion at m/z 217.97. The spectrum would also exhibit the characteristic 3:1 isotopic pattern for the chlorine atom. Fragmentation would likely involve the loss of small neutral molecules such as CO₂, NO, and NO₂.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for each specific sample and instrument.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (~250 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. The spectral width can be large (~300 ppm).

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Set up the electrospray ionization source in either positive or negative ion mode (negative mode is generally preferred for carboxylic acids).

    • Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate. Acquire the mass spectrum over the desired m/z range.

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Visualizing the Spectroscopic Workflow

Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

Conclusion

The spectroscopic analysis of 4-Chloro-3-fluoro-5-nitrobenzoic acid and its derivatives relies on a multi-technique approach to gain a complete structural understanding. By comparing the ¹H NMR, ¹³C NMR, IR, and MS data of closely related analogues like 4-Chloro-3-nitrobenzoic acid and 4-Fluoro-3-nitrobenzoic acid, we can confidently predict the spectral features of the target molecule. The electron-withdrawing effects of the chloro, fluoro, and nitro groups dominate the spectral characteristics, leading to deshielded protons and carbons in the NMR spectra, and characteristic vibrational bands in the IR. This comparative guide provides a foundational understanding for researchers working with these and other substituted aromatic compounds, enabling more efficient and accurate structural characterization.

References

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Validation

A Comparative Analysis of Diuretic Precursors: 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid and its Alternatives

A Technical Guide for Researchers and Drug Development Professionals In the landscape of cardiovascular and renal therapeutics, loop diuretics represent a cornerstone in managing fluid overload associated with conditions...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of cardiovascular and renal therapeutics, loop diuretics represent a cornerstone in managing fluid overload associated with conditions like heart failure, cirrhosis, and renal disease. The synthetic efficiency, purity, and ultimately the cost-effectiveness of these potent drugs are critically dependent on the judicious selection of their chemical precursors. This guide offers an in-depth comparative analysis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid, a key intermediate in the synthesis of bumetanide, against the primary precursors for two other widely used loop diuretics: furosemide and torsemide. This analysis is grounded in experimental data, detailed synthetic protocols, and safety considerations to provide a comprehensive resource for researchers, scientists, and drug development professionals.

The Central Role of Precursors in Diuretic Synthesis

The journey from a simple aromatic compound to a life-saving diuretic is a multi-step process where the initial precursor dictates the synthetic route, potential impurities, and overall yield. The ideal precursor should be readily available, inexpensive, and allow for a high-yield, scalable synthesis with a favorable safety profile. This guide will dissect the synthetic pathways and key characteristics of the precursors for three of the most prominent loop diuretics: bumetanide, furosemide, and torsemide.

At a Glance: A Comparative Overview of Diuretic Precursors

The selection of a diuretic precursor is a pivotal decision in the pharmaceutical development pipeline. The following table provides a summary of key performance indicators for the precursors of bumetanide, furosemide, and torsemide, offering a high-level comparison of their synthetic attributes.

Precursor NameTarget DiureticStarting MaterialReported YieldReported PurityKey Synthetic Steps
4-Chloro-3-nitro-5-sulfamoylbenzoic acid Bumetanide4-Chlorobenzoic acidNot explicitly and consistently reported in publicly available literature>98%Chlorosulfonation, Nitration, Amination
2,4-Dichloro-5-sulfamoylbenzoic acid Furosemide2,4-Dichlorobenzoic acid~70%[1]>99%[1]Chlorosulfonation, Amination
4-Chloro-3-sulfamoylpyridine TorsemidePyridine or N-(4-pyridyl) pyridinium chloride hydrochloride~52-72% (for 4-chloropyridine hydrochloride)[2]>92% (for 4-chloropyridine hydrochloride)[3][2]Chlorination, Sulfonylation, Amination

In Focus: 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid (Bumetanide Precursor)

4-Chloro-3-nitro-5-sulfamoylbenzoic acid is the foundational molecule for the synthesis of bumetanide, a loop diuretic approximately 40 times more potent than furosemide on a milligram-per-milligram basis.[4] Its synthesis is a multi-step process that requires careful control over reaction conditions to achieve the desired purity.

Synthetic Pathway

The synthesis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid typically begins with 4-chlorobenzoic acid and involves the following key transformations:

start 4-Chlorobenzoic Acid step1 Chlorosulfonation (Chlorosulfonic Acid) start->step1 intermediate1 4-Chloro-3-chlorosulfonylbenzoic Acid step1->intermediate1 step2 Nitration (Nitric Acid) intermediate1->step2 intermediate2 4-Chloro-3-chlorosulfonyl-5-nitrobenzoic Acid step2->intermediate2 step3 Amination (Ammonia) intermediate2->step3 product 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid step3->product

Caption: Synthetic workflow for 4-chloro-3-nitro-5-sulfamoylbenzoic acid.

Experimental Protocol: Synthesis of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid

The following is a representative, generalized protocol for the synthesis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid.

Materials:

  • 4-Chlorobenzoic acid

  • Chlorosulfonic acid

  • Nitric acid

  • Aqueous ammonia

  • Hydrochloric acid

  • Ethanol

Procedure:

  • Chlorosulfonation: In a suitable reaction vessel, carefully add 4-chlorobenzoic acid to an excess of chlorosulfonic acid. Heat the mixture to facilitate the reaction, typically in the range of 60-80°C, to yield 4-chloro-3-chlorosulfonylbenzoic acid.

  • Nitration: Cool the reaction mixture and slowly add nitric acid, maintaining a controlled temperature to introduce the nitro group, forming 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.

  • Amination: Carefully quench the reaction mixture and then react with an excess of aqueous ammonia. This step converts the sulfonyl chloride group to a sulfamoyl group.

  • Isolation and Purification: Acidify the reaction mixture with hydrochloric acid to precipitate the crude 4-chloro-3-nitro-5-sulfamoylbenzoic acid. The product can be collected by filtration, washed with water, and recrystallized from a suitable solvent such as an ethanol-water mixture to achieve high purity.[5]

Safety Considerations

The synthesis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid involves the use of corrosive and highly reactive reagents, including chlorosulfonic acid and nitric acid.[6] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[6] The nitration step is exothermic and requires careful temperature control to prevent runaway reactions. The final product is a nitroaromatic compound and should be handled with care, considering its potential as a skin, eye, and respiratory irritant.[6][7]

Alternative Precursors: A Comparative Look

A comprehensive evaluation of 4-chloro-3-nitro-5-sulfamoylbenzoic acid necessitates a comparison with the precursors of other major loop diuretics.

2,4-Dichloro-5-sulfamoylbenzoic Acid (Furosemide Precursor)

This precursor is used in the synthesis of furosemide, one of the most widely prescribed diuretics. Its synthesis is a relatively straightforward two-step process.

Synthetic Pathway:

start 2,4-Dichlorobenzoic Acid step1 Chlorosulfonation (Chlorosulfonic Acid) start->step1 intermediate1 2,4-Dichloro-5-chlorosulfonylbenzoic Acid step1->intermediate1 step2 Amination (Ammonia) intermediate1->step2 product 2,4-Dichloro-5-sulfamoylbenzoic Acid step2->product

Caption: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid.

Advantages: The synthesis of the furosemide precursor is a two-step process from a commercially available starting material. This route is well-established and has been reported to have a good yield of around 70% and high purity of over 99%.[1]

Disadvantages: The intermediate, 2,4-dichloro-5-chlorosulfonylbenzoic acid, is corrosive and moisture-sensitive, requiring careful handling.

4-Chloro-3-sulfamoylpyridine (Torsemide Precursor)

The synthesis of the potent loop diuretic torsemide utilizes 4-chloro-3-sulfamoylpyridine as a key intermediate. The synthesis of this precursor can be more complex compared to the others.

Synthetic Pathway:

start Pyridine step1 Chlorination (e.g., Phosphorus Pentachloride) start->step1 intermediate1 4-Chloropyridine step1->intermediate1 step2 Sulfonylation & Amination intermediate1->step2 product 4-Chloro-3-sulfamoylpyridine step2->product

Caption: Simplified synthesis of 4-Chloro-3-sulfamoylpyridine.

Advantages: Torsemide, the final product, has a longer half-life and better bioavailability compared to furosemide, which can be advantageous in a clinical setting.[4]

Disadvantages: The synthesis of the pyridine-based precursor can be more challenging and may involve hazardous reagents like phosphorus pentachloride. Reported yields for the initial chlorination step can vary.[3][2]

Performance Analysis: From Precursor to Diuretic Efficacy

The ultimate measure of a precursor's utility lies in the performance of the final active pharmaceutical ingredient (API). The choice of precursor can influence the impurity profile of the final drug, which in turn can affect its safety and efficacy.

Mechanism of Action of the Final Diuretics

All three diuretics synthesized from these precursors—bumetanide, furosemide, and torsemide—are classified as loop diuretics. They exert their therapeutic effect by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle in the kidneys.[8] This inhibition leads to a significant increase in the excretion of sodium, chloride, and water, thereby reducing fluid volume in the body.[8]

cluster_membrane Apical Membrane of Thick Ascending Limb Cell cluster_lumen Tubular Lumen cluster_cell Renal Tubular Cell transporter Na-K-2Cl Cotransporter (NKCC2) reabsorption Reabsorption into Bloodstream transporter->reabsorption ions Na+ K+ 2Cl- ions->transporter diuretic Loop Diuretic (Bumetanide, Furosemide, Torsemide) diuretic->transporter Inhibits

Caption: Mechanism of action of loop diuretics on the Na-K-2Cl cotransporter.

Comparative Efficacy of Bumetanide, Furosemide, and Torsemide

While all three are potent diuretics, there are notable differences in their pharmacokinetic and pharmacodynamic profiles.

DiureticRelative Potency (vs. Furosemide)BioavailabilityHalf-life
Bumetanide ~40x80-100%1-1.5 hours[4]
Furosemide 1x10-90% (variable)1-2 hours
Torsemide ~2-4x80-100%3-4 hours[4]

Bumetanide is the most potent on a per-milligram basis.[4] Torsemide exhibits more predictable bioavailability and a longer half-life, which may lead to more consistent diuretic effects.[4] Clinical studies have compared the effectiveness of these diuretics, particularly in the context of heart failure, with some evidence suggesting potential benefits of torsemide over furosemide in reducing hospitalizations.[9][10] A large-scale clinical trial, TRANSFORM-HF, however, found no significant difference in all-cause mortality between furosemide and torsemide for patients hospitalized with heart failure.[10]

Experimental Protocols for Evaluation

To ensure the quality and performance of diuretic precursors and their final products, robust analytical and pharmacological testing is essential.

Characterization of Precursors: HPLC and NMR

High-Performance Liquid Chromatography (HPLC): This is a critical technique for determining the purity of the diuretic precursors. A typical reversed-phase HPLC method would involve:

  • Column: C8 or C18 stationary phase.

  • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Quantification: Purity is determined by comparing the peak area of the main component to the total area of all peaks.

A detailed HPLC method for 4-chloro-3-nitro-5-sulfamoylbenzoic acid can be adapted from pharmacopeial methods for furosemide and its related substances.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of the synthesized precursors. The chemical shifts and coupling constants provide a unique fingerprint of the molecule.[13][14]

In Vivo Diuretic Activity Assay

The diuretic efficacy of the final compounds is assessed using animal models, typically rats.

Objective: To quantify and compare the diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects of the synthesized diuretics.

Animal Model: Male Wistar or Sprague-Dawley rats.

Procedure:

  • Acclimatization and Fasting: Animals are acclimatized to metabolic cages and fasted overnight with free access to water.

  • Hydration: A saline load (e.g., 0.9% NaCl) is administered orally to ensure a consistent baseline urine output.

  • Drug Administration: The test diuretics (bumetanide, furosemide, torsemide) and a vehicle control are administered orally or intraperitoneally at various doses. A standard diuretic like furosemide is often used as a positive control.

  • Urine Collection: Urine is collected at specified time intervals (e.g., every hour for 5-6 hours).

  • Analysis: The volume of urine is measured. The concentrations of sodium and potassium in the urine are determined using a flame photometer or ion-selective electrodes.

  • Data Evaluation: Diuretic activity is expressed as the total urine output per unit of body weight. Natriuretic and kaliuretic effects are calculated based on the total amount of electrolytes excreted. Statistical analysis is performed to compare the effects of the different diuretics.[15][16]

start Acclimatized & Fasted Rats step1 Oral Saline Hydration start->step1 step2 Administer Test Compounds (Vehicle, Diuretics) step1->step2 step3 Place in Metabolic Cages step2->step3 step4 Collect Urine over Time step3->step4 step5 Analyze Urine: - Volume - Na+ & K+ Concentration step4->step5 end Comparative Analysis of Diuretic Efficacy step5->end

Caption: Experimental workflow for in vivo diuretic activity assay.

Conclusion: A Multifaceted Decision

The choice of a diuretic precursor is a complex decision that extends beyond a simple comparison of synthetic yields. For researchers and drug development professionals, a holistic view that encompasses the entire lifecycle from starting material to final clinical efficacy is paramount.

  • 4-Chloro-3-nitro-5-sulfamoylbenzoic acid , as a precursor to the highly potent bumetanide, offers a viable synthetic route, though its multi-step synthesis requires meticulous handling of hazardous reagents.

  • 2,4-Dichloro-5-sulfamoylbenzoic acid stands out as a well-established and efficient precursor for furosemide, with a more straightforward synthesis and well-documented high yields and purity.

  • 4-Chloro-3-sulfamoylpyridine , the precursor to torsemide, presents a more complex synthetic challenge but leads to a final product with potentially advantageous pharmacokinetic properties.

Ultimately, the optimal choice of precursor will depend on the specific priorities of the development program, including cost of goods, process safety, desired scale of production, and the targeted clinical profile of the final diuretic drug. This guide provides the foundational data and experimental frameworks to support an informed and strategic decision-making process.

References

  • PubChem. 4-Chloro-3-nitro-5-sulphamoylbenzoic acid. National Center for Biotechnology Information. [Link]

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  • Drugs.com. Bumetanide vs Torsemide Comparison. [Link]

  • Chen BP. Loop diuretics: comparison of torsemide, furosemide, and bumetanide. Conn Med. 1996 Jun;60(6):343-5. [Link]

  • Google Patents. Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
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  • Google Patents. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-3-fluoro-5-nitrobenzoic Acid

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-Chloro-3-fluoro-5-nit...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 4-Chloro-3-fluoro-5-nitrobenzoic acid demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling of this compound, grounded in established safety principles for halogenated and nitrated aromatic acids.

Hazard Identification and Risk Assessment

Given the structure of 4-Chloro-3-fluoro-5-nitrobenzoic acid, which combines a carboxylic acid with halogen and nitro functional groups, we must anticipate corrosive and irritant properties. While specific toxicological data for this exact compound is limited, a thorough risk assessment can be conducted by examining analogous compounds. Based on data for structurally similar chemicals, the primary hazards are summarized below.

Table 1: Hazard Profile based on Analogous Compounds

Hazard ClassificationAnticipated EffectGHS Category (Anticipated)
Skin Corrosion/IrritationCauses skin irritation.[1][2][3]Category 2
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2][3]Category 2/2A
Specific Target Organ Toxicity (Single Exposure)May cause respiratory tract irritation.[1][2][3]Category 3
Skin SensitizationMay cause an allergic skin reaction.[4][5]Category 1

These anticipated classifications necessitate a comprehensive personal protective equipment strategy to prevent exposure through dermal, ocular, and respiratory routes.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. For 4-Chloro-3-fluoro-5-nitrobenzoic acid, the following multi-layered PPE protocol is mandatory.

Eye and Face Protection: The First Line of Defense

Direct contact with corrosive or irritating powders and solutions can cause severe and irreversible eye damage.

  • Primary Protection : At a minimum, chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times when handling the compound.[6][7] Safety glasses with side shields are insufficient as they do not provide a seal against splashes or fine particulates.[8]

  • Secondary Protection : When there is an elevated risk of splashing—such as during bulk transfers, preparing solutions, or reacting the material—a full-face shield must be worn in addition to chemical splash goggles.[8][9][10] The face shield protects the entire face from direct contact.

Hand Protection: Preventing Dermal Absorption and Irritation

The presence of chlorinated and nitro aromatic groups suggests that standard lightweight nitrile gloves may not provide adequate protection for prolonged contact.

  • For Incidental Contact : Double-gloving with standard nitrile gloves is an acceptable minimum for handling small quantities in a controlled setting. However, it is crucial to inspect gloves for any signs of degradation or tearing before each use and to change them immediately if contamination is suspected.[6]

  • For Extended Contact or Immersion : For tasks involving significant handling or potential for immersion, more robust gloves are required. Based on the chemical structure, butyl rubber or Viton™ gloves are recommended for their superior resistance to aromatic and chlorinated compounds.[6][11] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

Body Protection: Shielding Against Spills and Contamination

Your body and personal clothing must be protected from accidental spills.

  • Laboratory Coat : A flame-resistant lab coat, fully buttoned, is the minimum requirement.[6]

  • Chemical Apron : When handling larger quantities (e.g., >100g) or during procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[9]

  • Foot Protection : Closed-toe shoes are mandatory in any laboratory setting. For procedures involving large volumes of corrosive liquids, chemical-resistant boots or shoe covers should be considered.[9][12]

Respiratory Protection: Guarding Against Inhalation Hazards

As a solid, 4-Chloro-3-fluoro-5-nitrobenzoic acid can become an inhalation hazard if it forms dust.

  • Engineering Controls : The primary method for controlling respiratory hazards is to handle the solid compound within a certified chemical fume hood.[10][13] The fume hood not only captures vapors and dust but also provides a physical barrier.[10]

  • Personal Respiratory Protection : If handling the powder outside of a fume hood is unavoidable, or if there is a risk of dust generation (e.g., during weighing or transfer), a NIOSH-approved respirator is required.[6] A minimum of an N95 particulate respirator is recommended.[6] For situations with potential for vapor release, an air-purifying respirator with appropriate cartridges for organic vapors and acid gases should be used.[12]

Table 2: Summary of PPE Requirements

PPE CategoryItemSpecifications and Recommendations
Eye/Face Protection Chemical Splash GogglesMust be worn at all times. Conforms to EN 166 or OSHA 29 CFR 1910.133 standards.[6][7]
Face ShieldRequired when there is a significant risk of splashing.[8][9]
Hand Protection Chemical-Resistant GlovesDouble-gloving with nitrile for incidental contact. Butyl rubber or Viton™ recommended for extended contact.[6]
Body Protection Laboratory CoatFlame-resistant, fully buttoned.[6]
Chemical-Resistant ApronRecommended for handling large quantities or during high-splash risk procedures.[9]
Respiratory Protection Fume HoodPrimary engineering control for all handling operations.[10]
RespiratorNIOSH-approved N95 (or higher) particulate respirator if dust generation is likely outside a fume hood.[4][6]

Operational and Disposal Plans

Proper PPE use is integrated into a larger framework of safe operational procedures.

Safe Handling Protocol
  • Preparation : Designate a specific area for handling, preferably within a chemical fume hood.[10][13] Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2][7]

  • Donning PPE : Don PPE in the following order: lab coat, inner gloves, respirator (if required), goggles, face shield (if required), and outer gloves.

  • Handling : Carefully weigh and transfer the solid material to minimize dust formation.[14] Use tools and equipment that will not generate sparks.[11] Keep containers tightly closed when not in use.[2][15]

  • Doffing PPE : Remove PPE in a manner that avoids self-contamination. Typically, this is done in the reverse order of donning. Dispose of single-use PPE in the appropriate hazardous waste stream.

Spill Management

In the event of a spill, a calm and procedural response is critical.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.[11][14]

  • Assess and Secure : If the spill is small and you are trained to handle it, proceed with cleanup.[11] Restrict access to the area.[8]

  • Don PPE : Wear the full PPE ensemble as described above, including respiratory protection.

  • Contain and Clean :

    • For a solid spill , carefully cover the material with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[6][11] Gently sweep the mixture into a labeled, sealed container for hazardous waste.[6][11]

    • For a liquid spill (solution), absorb with an inert material and place it in a sealed container for hazardous waste.[6]

  • Decontaminate : Clean the spill area with soap and water, collecting all cleaning materials for disposal as hazardous waste.[6]

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert assess Assess Spill Size & Risk alert->assess ppe Don Full PPE (Incl. Respirator) assess->ppe Spill is manageable seek_help Spill is Large or Uncontrolled: Call Emergency Response assess->seek_help Spill is large contain Contain Spill: Cover with Inert Material ppe->contain collect Collect Material into Sealed Waste Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of Waste & Contaminated PPE decon->dispose

Caption: Workflow for a safe chemical spill response.

Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Solid Waste : Collect unreacted chemical and contaminated solids (e.g., absorbent materials, gloves) in a clearly labeled, sealed container for hazardous waste.[7]

  • Aqueous Waste : If the compound is used in solution, collect the waste in a separate, labeled container for aqueous hazardous waste. Do not mix with organic solvent waste.[6]

  • Disposal Path : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local and national regulations.[4] Do not pour this chemical down the drain.[4][6]

Emergency First Aid Procedures

Immediate and correct first aid is vital in the event of an exposure.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][11] Seek medical attention if irritation persists.[16]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[6][7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[13]

  • Inhalation : Move the person to fresh air.[6][7] If they are not breathing, provide artificial respiration. Seek medical attention.[6]

  • Ingestion : Do NOT induce vomiting.[2][6] Rinse the mouth with water and have the person drink one or two glasses of water. Seek immediate medical attention.[6]

By adhering to this comprehensive guide, you build a culture of safety that protects not only yourself but your entire research team. This protocol is a living document, subject to revision as more specific data about 4-Chloro-3-fluoro-5-nitrobenzoic acid becomes available. Always pair these guidelines with your institution's specific safety policies.

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